![molecular formula C9H10ClN3S B2906128 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 877964-04-0](/img/structure/B2906128.png)

2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

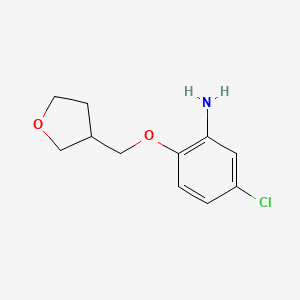

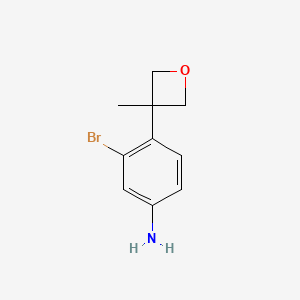

“2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C5H6ClN3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” include a molecular weight of 143.58 and a boiling point of 263.486 C at 760 mmHg .科学的研究の応用

Anticancer Activity

Compounds structurally related to “2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” have been shown to exhibit significant inhibitory activity against various cancer cell lines. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the nanomolar range, indicating potential as anticancer agents .

Synthesis Techniques

Advanced synthesis techniques such as microwave-assisted synthesis have been employed to create derivatives of pyrrolo[2,3-d]pyrimidine, which share a similar core structure with the compound . These techniques offer a robust approach for preparing such derivatives, potentially leading to more efficient production methods for research and pharmaceutical applications .

Anti-inflammatory Activities

Research developments have also been made in synthesizing pyrazolo[l,5-a]pyrimidin-7-ones derivatives for anti-inflammatory activities. By modifying chemical structures at specific sites, researchers aim to enhance the inhibitory effects on enzymes or pathways involved in inflammation .

Structural Analysis

Structural analysis through techniques like X-ray crystallography provides insights into the molecular configuration of compounds. This information is crucial for understanding how structural features influence biological activity and can guide further modifications to enhance desired properties .

[Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 … 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Research developments in the syntheses, anti-inflammatory activities … Design, synthesis, in vitro anticancer, molecular docking and SAR …

将来の方向性

The future directions for “2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” could involve further investigations into its pharmacological effects, including its potential anti-inflammatory effects . Additionally, more research could be conducted to explore its synthesis methods and molecular structure analysis.

作用機序

Target of Action

The primary targets of 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine are Cyclooxygenase (COX) enzymes and Cyclin-dependent kinase 2 (CDK2) . COX enzymes are involved in the synthesis of prostaglandins, which play a key role in inflammation . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest .

Mode of Action

This compound acts as an inhibitor of COX enzymes, reducing the production of prostaglandins . It also inhibits CDK2, leading to cell cycle arrest . The inhibition of these targets results in anti-inflammatory effects and potential anti-cancer effects .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting COX enzymes, leading to a decrease in prostaglandin E2 . This results in reduced inflammation. By inhibiting CDK2, the compound affects the cell cycle regulation pathway, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of COX enzymes leads to a reduction in inflammation . On the other hand, the inhibition of CDK2 can lead to cell cycle arrest and apoptosis, which could potentially be exploited for anti-cancer therapy .

特性

IUPAC Name |

2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYRXDIWCGCYCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride](/img/structure/B2906045.png)

![7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)

![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)

![N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-phenylurea](/img/structure/B2906056.png)

![Diethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2906058.png)